molecular formula C13H15ClN4O2S2 B2400357 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1448067-46-6

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No. B2400357
CAS RN: 1448067-46-6
M. Wt: 358.86
InChI Key: JIFXYUBWLNMLIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. The exact molecular structure of “4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” is not specified in the retrieved sources .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The exact physical and chemical properties of “4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” are not specified in the retrieved sources .

Scientific Research Applications

DNA Minor Groove Binding and Cellular Applications

The compound 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine may share structural similarities with known minor groove binders like Hoechst 33258, which are known to bind to the minor groove of B-DNA with specificity for AT-rich sequences. This binding property is utilized in fluorescent DNA staining, vital for chromosome and nuclear staining, flow cytometry, and plant cell biology applications. The ability to design analogs based on such structures opens up possibilities for developing new probes for DNA interactions, potentially useful in molecular biology and genetic research (Issar & Kakkar, 2013).

Pharmacophoric Applications in Drug Design

Piperazine derivatives, such as the one , play a crucial role in the rational design of drugs. The piperazine moiety is found in a variety of therapeutics with diverse applications, including antipsychotics, antidepressants, anticancer, and anti-inflammatory drugs. The versatility of the piperazine ring as a pharmacophore suggests that 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine could serve as a scaffold for developing new therapeutic agents with potential applications across a range of diseases. Modification of the substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the resultant molecules, highlighting the importance of such compounds in drug discovery and development (Rathi et al., 2016).

Anti-Mycobacterial Research

The structural component involving piperazine is also notable in anti-mycobacterial research. Compounds featuring the piperazine moiety have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests that derivatives of 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine could be explored for their anti-mycobacterial properties, potentially contributing to the development of new treatments for tuberculosis and related diseases. The structure-activity relationship (SAR) of these compounds can provide valuable insights for medicinal chemists in designing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. The mechanism of action for “4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” is not specified in the retrieved sources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The safety and hazards of “4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” are not specified in the retrieved sources .

Future Directions

The future directions for research on “4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” are not specified in the retrieved sources .

properties

IUPAC Name

4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S2/c1-10-8-15-9-16-13(10)17-4-6-18(7-5-17)22(19,20)12-3-2-11(14)21-12/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFXYUBWLNMLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

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